molecular formula C7H11OP B14513462 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 63525-59-7

1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one

Cat. No.: B14513462
CAS No.: 63525-59-7
M. Wt: 142.14 g/mol
InChI Key: XUQKELMBAMEELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by its phospholane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of allyl halides with phospholane derivatives under controlled conditions. One common method includes the use of allyl bromide and a phospholane precursor in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mCPBA, acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol.

    Substitution: Allyl bromide, potassium carbonate, THF, DMF.

Major Products:

Scientific Research Applications

1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phospholane ring. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one: shares similarities with other phospholane derivatives, such as:

Properties

CAS No.

63525-59-7

Molecular Formula

C7H11OP

Molecular Weight

142.14 g/mol

IUPAC Name

1-prop-2-enyl-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C7H11OP/c1-2-5-9(8)6-3-4-7-9/h2-3,6H,1,4-5,7H2

InChI Key

XUQKELMBAMEELS-UHFFFAOYSA-N

Canonical SMILES

C=CCP1(=O)CCC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.